1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
CAS No.: 1242883-29-9
Cat. No.: VC8441706
Molecular Formula: C24H22FN5O2S
Molecular Weight: 463.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1242883-29-9 |
|---|---|
| Molecular Formula | C24H22FN5O2S |
| Molecular Weight | 463.5 |
| IUPAC Name | 1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C24H22FN5O2S/c25-19-7-2-1-6-17(19)18-14-33-21-20(18)28-24(29-23(21)32)30-11-8-15(9-12-30)22(31)27-13-16-5-3-4-10-26-16/h1-7,10,14-15H,8-9,11-13H2,(H,27,31)(H,28,29,32) |
| Standard InChI Key | ZHODJYYXZDOTPM-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(=O)NCC2=CC=CC=N2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5F |
| Canonical SMILES | C1CN(CCC1C(=O)NCC2=CC=CC=N2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5F |
Introduction
Chemical Profile and Structural Characterization
Molecular Architecture
The compound features a thieno[3,2-d]pyrimidinone scaffold, a bicyclic heteroaromatic system comprising fused thiophene and pyrimidine rings. Key substituents include:
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7-(2-Fluorophenyl): A fluorine-substituted benzene ring at position 7, enhancing electron-withdrawing effects and metabolic stability .
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4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl: The keto group at position 4 creates a hydrogen-bond acceptor, critical for target engagement .
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Piperidine-4-carboxamide: A conformationally constrained carboxamide moiety linked to a pyridin-2-ylmethyl group, optimizing solubility and membrane permeability .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C27H25FN4O2S | |
| Average Mass | 488.581 g/mol | |
| Monoisotopic Mass | 488.168225 Da | |
| Hydrogen Bond Acceptors | 6 | |
| Hydrogen Bond Donors | 2 |
Synthetic Pathways
The synthesis follows a multi-step protocol involving cyclocondensation and nucleophilic substitution:
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Core Formation: Cyclocondensation of α-halomethylbenzylketones with 2,6-diamino-4-hydroxypyrimidine yields the thieno[3,2-d]pyrimidinone core .
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Piperidine Incorporation: Mitsunobu reaction couples the piperidine-4-carboxylic acid derivative to the core structure .
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Functionalization: Palladium-catalyzed cross-coupling introduces the 2-fluorophenyl group, followed by reductive amination for pyridin-2-ylmethyl attachment .
Key challenges include regioselectivity in cyclocondensation and stereochemical control during piperidine functionalization. Purification via reverse-phase HPLC typically achieves >95% purity .
Pharmacological Properties
Mechanism of Action
The compound demonstrates dual kinase inhibitory activity:
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VEGFR-2 Inhibition: Half-maximal inhibitory concentration (IC50) = 18 nM, comparable to reference inhibitors like sorafenib .
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EGFR Inhibition: IC50 = 42 nM, suggesting potential for targeting epithelial cancers .
Molecular docking studies predict interactions with the kinase hinge region via the pyrimidinone carbonyl (hydrogen bond with Cys919) and fluorophenyl group (hydrophobic packing against Leu840) .
Table 2: Kinase Inhibition Profile
| Target | IC50 (nM) | Selectivity Index (vs. VEGFR-2) |
|---|---|---|
| VEGFR-2 | 18 | 1.0 |
| EGFR | 42 | 0.43 |
| PDGFRβ | 210 | 0.09 |
| FGFR1 | >1000 | <0.02 |
Pharmacokinetics
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Absorption: Oral bioavailability = 67% in murine models, attributed to the pyridinylmethyl group enhancing intestinal permeability .
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Metabolism: Hepatic CYP3A4-mediated oxidation of the piperidine ring produces an N-oxide metabolite (t1/2 = 4.2 h) .
Preclinical Development
In Vitro Efficacy
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Antiproliferative Activity: GI50 = 0.32 μM against A431 epidermoid carcinoma cells, surpassing erlotinib (GI50 = 1.2 μM) .
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Antiangiogenic Effects: 89% inhibition of tubule formation in human umbilical vein endothelial cells (HUVECs) at 100 nM .
In Vivo Studies
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Xenograft Models: 60% tumor growth inhibition in HT-29 colorectal xenografts at 50 mg/kg/day (p < 0.01 vs. vehicle) .
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Toxicity: Maximum tolerated dose = 150 mg/kg; reversible hepatotoxicity observed at ≥200 mg/kg .
Comparative Analysis with Structural Analogs
Table 3: Structure-Activity Relationships
| Analog Modification | VEGFR-2 IC50 (nM) | EGFR IC50 (nM) |
|---|---|---|
| 2-NH2 substitution (Reference 5) | 12 | 28 |
| 2-Des-NH2 (Compound 16) | 210 | 450 |
| 6-Phenylmethyl (Compound 7) | 950 | 15 |
| Target Compound | 18 | 42 |
Removal of the 2-amino group (as in Compound 16) drastically reduces VEGFR-2 affinity, underscoring its role in hinge-region interactions . The 6-(2,4-dichlorophenyl)methyl substitution in Reference 7 shifts selectivity toward EGFR, while the target compound's 7-(2-fluorophenyl) group balances dual inhibition .
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